N4,N4-二甲基-5-苯基-2,4-嘧啶二胺

描述

Synthesis Analysis

The synthesis of various pyrimidine derivatives has been explored in the provided studies. For instance, a labeled pyrimidine derivative was synthesized using nitration and intramolecular oxidative cyclization, which is useful for mechanistic investigations . Another study reported the synthesis of a pyridine-containing aromatic diamine monomer through a modified Chichibabin reaction, followed by reduction, which was then used to create polyimides . Novel pyrimidine triamine and diamine compounds were synthesized from formimidamide or 4-(dimethylamino) benzimidamide, aiming to develop potential antimicrobial agents . Additionally, thiazolo[3,2-a]pyrimidine derivatives were synthesized via base-catalyzed cyclocondensation , and modifications of the Biginelli reaction were used to create methyl- and dimethyl-nitrophenyl-tetrahydropyrimidines . Lastly, mononuclear cyclopalladated pyrimidine derivatives were synthesized from dimeric species .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectral analyses were employed to characterize the novel pyrimidine triamine and diamine compounds . Similarly, IR, 1H NMR, 13C NMR spectra, and elemental analysis were used to characterize the thiazolo[3,2-a]pyrimidine derivatives, with their structures further confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of the synthesized pyrimidine derivatives. For example, the thermal reaction of a labeled N-oxide with various nucleophiles led to the formation of different compounds, and the generation of nitric oxide (NO) or NO-related species was observed in reactions with N-acetylcysteamine . The synthesized pyrimidine triamine and diamine compounds were screened for antimicrobial activity, showing significant inhibition against various bacteria and fungi . The study on 6-methyl- and 1,6-dimethyl-5-nitro-4-phenyl-tetrahydropyrimidines explored chemical conversions involving different functional groups of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively analyzed. The pyridine-containing polyimides exhibited good solubility in common organic solvents, excellent thermal stability, and outstanding mechanical properties, along with low dielectric constants . The magnetic behavior of the crystalline pyrimidine radicals was studied, revealing a combination of spin pairing and paramagnetic behavior . The crystal structure of the thiazolo[3,2-a]pyrimidine derivatives was stabilized by various weak interactions, including hydrogen bonding and π-π interactions .

科学研究应用

-

Aggregation Behavior Study

- Field : Physical Chemistry

- Application Summary : The compound 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), which has a similar structure to the one you mentioned, has been used to study aggregation behavior .

- Method : DMP was synthesized by substituting all the amine hydrogens of 4-aminophthalimide (AP) with methyl groups. The systems were characterized by field emission scanning electron microscopy (FESEM). The photophysical behavior of these systems was investigated in molecular as well as aggregated forms .

- Results : The study found that while AP-aggregates exhibit a blue-shifted absorption band, DMP-aggregates exhibit a red-shifted absorption band. This indicates the formation of H and J aggregates for AP and DMP, respectively .

-

Synthesis of Imidazoles

- Field : Organic & Biomolecular Chemistry

- Application Summary : Imidazoles, which can be synthesized from compounds similar to the one you mentioned, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

-

Biological Evaluation

- Field : Biochemistry

- Application Summary : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .

- Method : The new heterocycles underwent thorough characterization and evaluation for antibacterial activity .

- Results : Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

-

Melt-Castable Explosives

- Field : Chemical Engineering

- Application Summary : A compound similar to the one you mentioned, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, was used in the synthesis of promising melt-castable explosives .

- Method : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 h. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .

- Results : One of the synthesized compounds has promising melting point and thermal stability and can be considered as a potential melt-castable explosive .

-

Antimicrobial Activity

- Field : Biochemistry

- Application Summary : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .

- Method : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

-

Catalyst for Acylation Reactions

- Field : Organic Chemistry

- Application Summary : 4-(Dimethylamino)pyridine (DMAP), a compound similar to the one you mentioned, is a highly versatile nucleophilic catalyst for acylation reactions and esterifications .

- Method : DMAP is employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

- Results : DMAP has been found to be a highly effective catalyst for a variety of reactions .

-

Indole Derivatives

- Field : Biochemistry

- Application Summary : Indole derivatives, which can be synthesized from compounds similar to the one you mentioned, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : The review highlights the synthesis of a variety of indole derivatives .

- Results : These compounds have shown promising results in various biological applications .

-

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application Summary : Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

- Method : The review highlights the synthesis of a variety of heterocyclic compounds using hydrazonoyl halides .

- Results : These compounds have shown promising results in various applications .

-

Synthesis of High-Performance Energetic Materials

- Field : Chemical Engineering

- Application Summary : A compound similar to the one you mentioned, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, was used in the synthesis of promising high-performance energetic materials .

- Method : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 h. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .

- Results : One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential high-performance energetic material .

安全和危害

属性

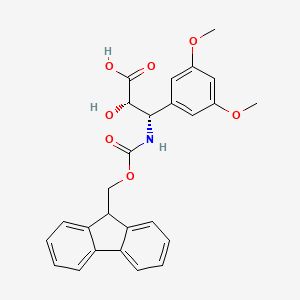

IUPAC Name |

4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFGVUAVFLCYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376972 | |

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

CAS RN |

320424-61-1 | |

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)